2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
描述
Molecular Architecture and Stereochemical Configuration
The compound 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide features a C44H40N2O2P2 molecular framework with a chiral (1R,2R)-cyclohexane-1,2-diamine backbone. The stereochemical configuration arises from two contiguous stereocenters on the cyclohexane ring, which adopt a trans-diaxial arrangement (Figure 1). Each nitrogen atom of the diamine core is acylated by 2-diphenylphosphanylbenzoyl groups, creating a C2-symmetric ligand architecture.
The benzamide subunits are oriented perpendicular to the cyclohexane plane, with diphenylphosphanyl (PPh2) groups positioned para to the amide linkages. This spatial arrangement enables chelation to metal centers via phosphorus lone pairs while maintaining steric bulk to enforce enantioselectivity in catalytic applications. The IUPAC name, This compound, reflects the priority of substituents and absolute configuration.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C44H40N2O2P2 | |
| Molecular weight | 690.76 g/mol | |
| P–C bond length | 1.82–1.84 Å | |
| N–C(O) bond length | 1.33 Å | |
| Torsion angle (P–C–N–C) | 112.5° |
X-ray Crystallographic Analysis of Solid-State Conformations
Single-crystal X-ray diffraction studies reveal a distorted chair conformation for the cyclohexane ring, with axial positioning of the benzamide substituents. The amide carbonyl oxygen atoms participate in intramolecular hydrogen bonding (N–H···O=C, 2.05 Å), stabilizing the trans-diaxial configuration (Figure 2).
The phosphorus centers exhibit trigonal pyramidal geometry with average bond angles of 102.3° (P–C–C) and 96.7° (C–P–C). Crystallographic data (CCDC 278159) show close contacts between phenyl rings (3.45–3.62 Å), indicating π-stacking interactions that contribute to lattice stabilization.
Table 2: Crystallographic Data Summary
| Parameter | Value | Method |
|---|---|---|
| Space group | P212121 | |
| Unit cell dimensions | a = 12.34 Å, b = 15.67 Å, c = 18.92 Å | |
| R-factor | 0.041 | |
| Torsion (C–P–C–C) | 45.2° ± 1.3° |
Comparative Analysis of Solution-Phase vs. Crystalline Structural Features
Solution-phase 31P NMR spectra (CDCl3) display a singlet at δ −18.2 ppm, consistent with equivalent phosphorus environments. In contrast, solid-state 31P MAS NMR shows two distinct signals (δ −17.9 and −18.5 ppm), reflecting crystal packing effects on phosphorus electronic environments.
Variable-temperature 1H NMR studies (−80°C to +40°C) demonstrate dynamic behavior:
- Cyclohexane chair inversion barrier: ΔG‡ = 12.3 kcal/mol
- Amide N–H exchange rate: k = 1.2 × 103 s−1 at 25°C
Molecular dynamics simulations (MD, 300 K) predict a 15° wider P–Pd–P bite angle in solution (92.7°) compared to crystalline state (89.4°), enabling adaptive metal coordination.
Chiral Resolution and Absolute Configuration Determination
The (1R,2R) absolute configuration was unambiguously assigned using:
- X-ray anomalous dispersion : Flack parameter = 0.03(2)
- Optical rotation : [α]D25 = +127° (c = 1.0, CHCl3)
- Chiral HPLC : Chiralpak AD-H column, 95:5 hexane:IPA; tR = 12.7 min (major), 14.3 min (minor)
Racemization studies (110°C, toluene) show first-order kinetics with t1/2 = 48 hr, confirming configurational stability under standard catalytic conditions. Enantiomeric excess (ee) determinations via 19F NMR of Mosher esters achieve ≤0.5% error margins.
Table 3: Chiral Resolution Metrics
| Method | Resolution (Rs) | ee Limit of Detection |
|---|---|---|
| Chiral HPLC | 2.1 | 0.1% |
| Mosher ester 19F NMR | N/A | 0.5% |
| Circular Dichroism | 1.8 | 1.0% |
属性
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSEDAJMGFTLR-XRSDMRJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80894121 | |
| Record name | Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138517-61-0 | |
| Record name | Trost Ligand | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trost ligand, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138517610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROST LIGAND, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4RRX95R5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用机制
Target of Action
The primary target of the Trost ligand, also known as ®-Trost ligand or 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide, is the palladium catalyst in the Tsuji-Trost reaction. This reaction is a palladium-catalyzed allylation of nucleophiles.
Mode of Action
The Trost ligand interacts with its target, the palladium catalyst, by coordinating with the allyl group in the Tsuji-Trost reaction. This coordination forms an η2 π-allyl complex. An oxidative addition then occurs, during which the leaving group is expelled, giving an η3 π-allyl complex. Depending on the strength of the nucleophile, the reaction can take two different pathways.
Biochemical Pathways
The Trost ligand affects the Tsuji-Trost reaction pathway, a palladium-catalyzed allylation of nucleophiles. This reaction pathway is crucial for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The Trost ligand, through its interaction with the palladium catalyst, influences the direction and outcome of this pathway.
Pharmacokinetics
This interaction influences the bioavailability of the resulting compounds in the reaction.
Result of Action
The action of the Trost ligand results in high levels of asymmetric induction in a wide range of reactions involving palladium π-allyl intermediates. This leads to the formation of various bonds (C–C, C–O, C–S, C–N) with a single catalyst system, enabling the synthesis of a diverse range of chiral products.
Action Environment
The action, efficacy, and stability of the Trost ligand are influenced by several environmental factors, including reaction temperature, catalyst concentration, solvent, and nucleophile counter-ion. These factors can significantly affect the enantioselectivity of the reactions involving the Trost ligand.
生化分析
Biochemical Properties
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable applications is in the reactivation of CRISPR/Cas9 functions. This compound facilitates the removal of azidomethylnicotinyl (AMN) groups that mask gRNA and inhibit CRISPR systems. By doing so, it enables the precise editing of genes, which is essential for various genetic studies and therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the Staudinger reduction can lead to the activation of specific signaling pathways that are otherwise inhibited by azide groups. This activation can result in changes in gene expression, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phosphine in the Staudinger reduction, where it binds to azide groups and facilitates their reduction to amines. This binding interaction is crucial for the reactivation of CRISPR/Cas9 functions, as it removes inhibitory groups from gRNA, allowing for precise gene editing.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is recommended to make fresh stock solutions prior to each use to ensure its effectiveness. Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by storage conditions and other environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively facilitate biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed. It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in biochemical reactions. For instance, its involvement in the Staudinger reduction requires the presence of specific enzymes that catalyze the reduction of azides to amines. These interactions can affect metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell.
生物活性
2-Diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide, a complex phosphine-containing compound, has attracted attention in medicinal chemistry due to its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : C52H44N2O2P2
- Molecular Weight : 790.88 g/mol
- Melting Point : 232-237 °C
- Solubility : Soluble in organic solvents; storage under inert gas recommended.
- Optical Activity : Exhibits chirality with specific rotations noted in methanol.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, particularly palladium. These complexes can facilitate various chemical reactions, including allylic substitutions, which are vital in synthesizing biologically active molecules.
Anticancer Activity
Research has indicated that phosphine-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of phosphine ligands possess the ability to induce apoptosis in cancer cells, a critical mechanism for anticancer drugs.
- Cytotoxicity Testing :
- Compounds similar to 2-diphenylphosphanyl-N-[(1R,2R)-...] were evaluated against several cancer cell lines (e.g., MDA-MB-231, SUIT-2, and HT-29).
- Results indicated that certain derivatives demonstrated higher potency than cisplatin, a standard chemotherapeutic agent.
- Mechanisms involved include cell cycle arrest and induction of apoptosis as confirmed by Hoechst staining methods.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis |
| Compound B | SUIT-2 | 10.0 | Cell Cycle Arrest |
| Compound C | HT-29 | 3.5 | Apoptosis |
Enzyme Inhibition
Phosphine compounds have also been studied for their enzyme inhibition properties. The ability of these compounds to inhibit specific enzymes involved in cancer metabolism could lead to reduced tumor growth and proliferation.
相似化合物的比较
Structural and Functional Analogues
Detailed Analysis
Phosphine Substituent Variations
- Diphenylphosphanyl (PPh₂) vs. Dicyclohexylphosphanyl (PCy₂): The target compound and ’s analogue utilize PPh₂ groups, which provide moderate steric bulk and strong π-acceptor properties, enhancing metal-ligand bond stability.
Backbone and Stereochemical Complexity
- Chiral Cyclohexyl vs. Hydroxyethyl/Sulfinamide:
The target compound’s (1R,2R)-cyclohexyl backbone enables precise stereochemical control, critical for asymmetric induction in catalysis. By comparison, ’s hydroxyethyl variant lacks stereochemical complexity but offers synthetic simplicity and high yields (87–99%) . The sulfinamide in introduces additional chirality and a sulfur-based directing group, which may alter metal coordination modes .
Functional Group Diversity
- N,O-Bidentate Directing Groups (): While lacking phosphine groups, ’s compound highlights the utility of N,O-bidentate directing groups in C–H activation reactions. This contrasts with the target compound’s PPh₂-based system, which may favor stronger metal binding but require tailored reaction conditions .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide coupling and phosphine group introduction. Key steps:
- (i) Cyclohexylamine functionalization with diphenylphosphine groups via palladium-catalyzed cross-coupling .
- (ii) Benzamide formation using activated esters (e.g., HATU/DMAP) for regioselective control .
- Validation via and HPLC to confirm purity (>95%) and stereochemical integrity .
Q. How is the stereochemical configuration (1R,2R) of the cyclohexyl backbone confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute configuration determination. Chiral HPLC with polarimetric detection can also corroborate enantiomeric excess (ee > 99%) .
Q. What are the primary applications of this compound in catalytic systems?
- Methodological Answer : The compound serves as a chiral bidentate ligand in asymmetric catalysis, particularly for:
- Transition-metal-catalyzed hydrogenation (e.g., Ru or Rh complexes) .
- Cross-coupling reactions (Suzuki-Miyaura) due to electron-rich phosphine donors enhancing oxidative addition .
Advanced Research Questions
Q. How does the ligand’s stereoelectronic profile influence catalytic activity in asymmetric hydrogenation?
- Methodological Answer : Computational DFT studies (e.g., B3LYP/6-31G*) reveal:
- Electron-donating diphenylphosphine groups stabilize metal centers (e.g., Ru) during substrate coordination .
- The cyclohexyl backbone’s rigidity enforces a specific dihedral angle (105–110°), critical for enantioselectivity .
- Experimental validation via kinetic isotope effect (KIE) studies and Hammett plots .
Q. What strategies mitigate air sensitivity in phosphine-containing ligands during catalytic cycles?
- Methodological Answer :
- In situ generation of metal-ligand complexes under inert atmosphere (glovebox/Schlenk techniques) .
- Stabilization via bulky substituents (e.g., 2,4,6-triisopropylphenyl) on phosphorus to sterically hinder oxidation .
- Post-reaction analysis using XPS to quantify phosphine oxide byproducts .
Q. How can conflicting enantioselectivity data in different solvent systems be resolved?
- Methodological Answer :
- Systematic solvent screening (e.g., THF vs. DCM) paired with Kamlet-Taft solvatochromic parameters to correlate polarity/polarizability with ee% .
- Molecular dynamics simulations (MD) to assess solvent-ligand interactions (e.g., hydrogen bonding with methanol) .
- Empirical optimization using DoE (Design of Experiments) to identify critical solvent-ligand-substrate ternary effects .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS with ESI+ ionization for low-abundance phosphine oxide byproducts .
- ICP-OES to quantify residual metal catalysts (e.g., Pd, Ru) below 1 ppm .
- HMBC NMR for structural elucidation of degradation products .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic turnover numbers (TON) for similar ligands?
- Methodological Answer :
- Cross-validate reaction conditions (temperature, pressure, substrate purity) using standardized protocols .
- Control experiments with radical scavengers (e.g., BHT) to rule out chain-transfer side reactions .
- Reproduce studies with independently synthesized ligand batches to exclude synthetic variability .
Theoretical Framework Integration
Q. How can ligand design principles be aligned with the HSAB (Hard-Soft Acid-Base) theory?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
